Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride
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Overview
Description
Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group attached to the piperidine ring, which imparts unique chemical properties. It is commonly used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.
Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and microreactor technology are often employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate
- Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrobromide
- Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;acetate
Uniqueness
Methyl (3S,5S)-5-tert-butylpiperidine-3-carboxylate;hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .
Properties
CAS No. |
2241130-54-9 |
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Molecular Formula |
C11H22ClNO2 |
Molecular Weight |
235.75 g/mol |
IUPAC Name |
methyl 5-tert-butylpiperidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H21NO2.ClH/c1-11(2,3)9-5-8(6-12-7-9)10(13)14-4;/h8-9,12H,5-7H2,1-4H3;1H |
InChI Key |
JRYLTVZRVGGBLI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CC(CNC1)C(=O)OC.Cl |
Canonical SMILES |
CC(C)(C)C1CC(CNC1)C(=O)OC.Cl |
solubility |
not available |
Origin of Product |
United States |
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